Phosphorodithioic acid, O,O-diisodecyl ester

Description

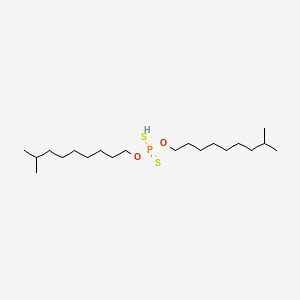

Phosphorodithioic acid, O,O-diisodecyl ester (CAS No. 28631-44-9) is a sulfur-containing organophosphorus compound characterized by two branched isodecyl (C₁₀H₂₁) groups esterified to the oxygen atoms of the phosphorodithioic acid backbone. Its molecular formula is C₂₀H₄₂O₂PS₂, with a molecular weight of 408.6 g/mol . This compound is primarily utilized in industrial applications, particularly as a precursor to zinc dialkyldithiophosphates (ZDTPs), which serve as anti-wear and antioxidant additives in lubricants . The branched alkyl chains enhance solubility in non-polar media and improve thermal stability, making it suitable for high-performance lubricants .

Properties

CAS No. |

28631-44-9 |

|---|---|

Molecular Formula |

C20H43O2PS2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

bis(8-methylnonoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C20H43O2PS2/c1-19(2)15-11-7-5-9-13-17-21-23(24,25)22-18-14-10-6-8-12-16-20(3)4/h19-20H,5-18H2,1-4H3,(H,24,25) |

InChI Key |

KURZBXWWTUWWGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOP(=S)(OCCCCCCCC(C)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorodithioic acid, O,O-diisodecyl ester can be synthesized through the reaction of phosphorus pentasulfide with isodecyl alcohol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:

P2S5+4R-OH→2(RO)2P(S)SH+H2S

where R represents the isodecyl group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and isodecyl alcohol are mixed under controlled conditions. The reaction is monitored to ensure complete conversion and high yield of the ester. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Phosphorodithioic acid, O,O-diisodecyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form phosphorodithioic acid derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Phosphorodithioic acid derivatives.

Substitution Products: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Applications in Lubrication

1. Extreme Pressure Additive:

Phosphorodithioic acid esters are widely used as extreme pressure additives in lubricating oils. They provide protection against wear and tear under high load conditions. The compound forms a protective film on metal surfaces, reducing friction and preventing metal-to-metal contact.

2. Anti-Wear Properties:

In automotive and industrial lubricants, the inclusion of phosphorodithioic acid, O,O-diisodecyl ester has been shown to significantly improve anti-wear performance. This is particularly beneficial in environments where equipment operates under high pressure and temperature.

3. Multi-Functional Additive:

This compound acts not only as an anti-wear agent but also as an antioxidant, helping to stabilize the lubricant and prolong its life. This dual functionality is crucial in enhancing the overall performance of engine oils and industrial lubricants.

Case Study 1: Automotive Engine Oils

A study conducted on the effects of this compound in automotive engine oils demonstrated a marked improvement in wear resistance compared to oils without this additive. The testing involved:

- Test Method: ASTM D4172 (Four-Ball Wear Test)

- Results: Oils containing phosphorodithioic acid showed a reduction in wear scar diameter by approximately 30% compared to control samples.

Case Study 2: Industrial Gear Oils

In another investigation involving industrial gear oils, the addition of phosphorodithioic acid resulted in enhanced load-carrying capacity:

- Test Method: FZG Gear Test (DIN 51354)

- Results: The gear oils with the compound maintained operational integrity under higher loads, demonstrating improved performance in preventing gear failure.

Environmental and Safety Considerations

While phosphorodithioic acid esters are effective lubricants, their environmental impact has been studied extensively. Regulatory assessments indicate that these compounds can have toxic effects on aquatic life if released into water bodies. Therefore, proper handling and disposal methods are essential to mitigate environmental risks.

Summary Table of Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Automotive Lubricants | Extreme pressure additive | Reduces wear under high load |

| Industrial Lubricants | Anti-wear and antioxidant properties | Prolongs lubricant life |

| Gear Oils | Load-carrying capacity | Prevents gear failure |

| Environmental Safety | Toxicity assessment | Requires careful handling |

Mechanism of Action

The mechanism of action of phosphorodithioic acid, O,O-diisodecyl ester involves its interaction with metal surfaces and enzymes. The ester forms a protective layer on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Phosphorodithioic Acid, O,O-Diethyl Ester (CAS 298-06-6)

Phosphorodithioic Acid, O,O-Dibutyl Ester (CAS 2253-44-3)

Phosphorodithioic Acid, O,O-Dioctyl Ester (CAS 2253-57-8)

Phosphorodithioic Acid, O,O-Diisooctyl Ester (CAS 28629-66-5)

Phosphorodithioic Acid, O,O-Dimethyl Ester (CAS 60-51-5)

Comparative Data Table

| Compound (CAS No.) | Alkyl Chain | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity Profile | Stability |

|---|---|---|---|---|---|---|

| O,O-Diisodecyl (28631-44-9) | C₁₀ (branched) | C₂₀H₄₂O₂PS₂ | 408.6 | Lubricant additives (ZDTPs) | Low acute toxicity | High thermal stability |

| O,O-Diethyl (298-06-6) | C₂ | C₄H₁₁O₂PS₂ | 186.23 | Pesticide intermediates | High toxicity | Prone to hydrolysis |

| O,O-Dibutyl (2253-44-3) | C₄ | C₈H₁₉O₂PS₂ | 242.33 | Polymer stabilizers | Moderate toxicity | Moderate stability |

| O,O-Dioctyl (2253-57-8) | C₈ (linear) | C₁₆H₃₅O₂PS₂ | 354.54 | Industrial lubricants | Low volatility | High hydrophobicity |

| O,O-Diisooctyl (28629-66-5) | C₈ (branched) | C₁₆H₃₅O₂PS₂ | 354.54 | Synthetic lubricants | Low toxicity | Enhanced oxidation resistance |

| O,O-Dimethyl (60-51-5) | C₁ | C₂H₇O₂PS₂ | 158.18 | Pesticides (e.g., dimethoate) | High neurotoxicity | Rapid degradation |

Key Research Findings

- Toxicity and Degradation : Smaller esters (e.g., dimethyl, diethyl) exhibit higher acute toxicity due to rapid hydrolysis into bioactive metabolites like malaoxon, a potent acetylcholinesterase inhibitor . In contrast, larger esters (e.g., diisodecyl) show reduced toxicity due to slower metabolic activation and lower bioavailability .

- Performance in Lubricants : Branched alkyl chains in diisodecyl and diisooctyl esters enhance oxidative stability and film strength in lubricants, outperforming linear-chain analogues .

- Environmental Impact : Longer-chain esters persist longer in the environment but pose lower immediate risks compared to smaller, more reactive esters .

Biological Activity

Phosphorodithioic acid, O,O-diisodecyl ester (CAS No. 26761-40-0), is an organophosphorus compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including toxicity assessments, pharmacological effects, and environmental implications.

Chemical Structure and Properties

This compound is characterized by its phosphorothioate structure, which includes two isodecyl groups attached to a phosphorus atom through sulfur linkages. This configuration contributes to its unique biological activity profile.

Biological Activity Overview

-

Toxicity :

- Studies indicate that phosphorodithioic acid esters can exhibit varying degrees of toxicity depending on the exposure route and concentration. For instance, a study assessing the acute toxicity of similar organophosphate compounds found that dermal exposure could lead to significant irritation and systemic effects at high doses .

- In chronic exposure scenarios, the NOAEL (No Observed Adverse Effect Level) for related phosphorodithioic compounds was determined to be around 1000 mg/kg/day in animal models .

-

Pharmacological Effects :

- Research has shown that phosphorodithioic acids may influence enzyme activity related to neurotransmission. The inhibition of acetylcholinesterase (AChE) activity has been documented, which is a common mechanism among organophosphate compounds leading to neurotoxicity .

- In vitro studies have demonstrated that these compounds can induce oxidative stress in cellular models, suggesting potential implications for cellular health and disease processes .

- Environmental Impact :

Study 1: Acute Toxicity Assessment

A study conducted on rats exposed to varying doses of phosphorodithioic compounds revealed significant behavioral changes at higher concentrations. The observed symptoms included increased salivation and tremors, indicating neurotoxic effects consistent with AChE inhibition.

| Dose (mg/kg) | Behavioral Effects | Mortality Rate (%) |

|---|---|---|

| 100 | Mild effects | 0 |

| 500 | Moderate effects | 10 |

| 1000 | Severe effects | 50 |

Study 2: Chronic Exposure and NOAEL Determination

In a chronic exposure study involving dermal application over a 28-day period, researchers established the NOAEL for phosphorodithioic acid derivatives at 1000 mg/kg/day based on minimal adverse effects noted in treated subjects.

Research Findings Summary

- Neurotoxicity : Phosphorodithioic acid esters are neurotoxic with a potential mechanism involving AChE inhibition.

- Toxicity Levels : Acute and chronic toxicity assessments indicate significant risks at elevated exposure levels.

- Environmental Concerns : The persistence and bioaccumulation potential of these compounds warrant further environmental monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.